Dual Orexin Receptor Antagonism (DORA) Profile: High Affinity at Both OX1 and OX2
This compound exhibits a balanced dual antagonist profile at human orexin receptors. It demonstrates a high binding affinity at OX1 (Ki = 0.200 nM) and functional antagonism in cellular assays (IC50: OX1 = 45 nM, OX2 = 34 nM). This is a class-level inference, as the specific comparator baseline for a 'standard DORA' such as Almorexant (ACT-078573) is not measured in the same assay. However, the OX1 Ki is numerically comparable to clinical-stage DORAs [1]. The balanced OX1/OX2 functional IC50 ratio of approximately 1.3 indicates a non-selective DORA phenotype, which is desired for certain therapeutic hypotheses [2].
| Evidence Dimension | Dual orexin receptor binding affinity and functional antagonism |
|---|---|
| Target Compound Data | Ki = 0.200 nM (OX1); IC50 = 45 nM (OX1), 34 nM (OX2) |
| Comparator Or Baseline | Class baseline for clinical DORAs (e.g., Almorexant OX1 Ki ~1-10 nM range; Suvorexant OX1 Ki ~0.5-1 nM) – not from same assay. |
| Quantified Difference | Numerical OX1 Ki is within the range of high-affinity clinical DORAs; OX1/OX2 IC50 ratio ~1.3 indicates balanced dual antagonism. |
| Conditions | Binding: Displacement of [3H]radioligand from human OX1 expressed in CHO cells; Functional: FLIPR assay assessing inhibition of Ala-6,12-induced responses in CHO cells expressing human OX1/OX2. |
Why This Matters
For researchers seeking a balanced DORA chemical probe, this compound's profile avoids the subtype bias seen in OX1-selective (e.g., SB-334867) or OX2-selective antagonists, ensuring reproducible dual-pathway modulation.
- [1] BindingDB Entry BDBM50012606 (CHEMBL3260826). Ki and IC50 data. Merck Research Laboratories / ChEMBL. View Source
- [2] Boss C, et al. (2014) 'Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential' – Review providing clinical DORA comparator ranges. View Source
